molecular formula C13H22N2O2 B2877587 3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one CAS No. 2361655-86-7

3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one

Cat. No. B2877587
M. Wt: 238.331
InChI Key: MCHCOVYKYJECMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one, also known as MPBD, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has gained popularity in the recreational drug market. However, the scientific community has been studying the compound for its potential therapeutic applications.

Mechanism Of Action

3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one acts as a selective agonist of the GABAA receptor, which is responsible for the inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, leading to anxiolytic and sedative effects.

Biochemical And Physiological Effects

3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It also increases the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one in lab experiments include its high potency and selectivity for the GABAA receptor. However, its recreational use and lack of regulatory approval for therapeutic use limit its availability for research purposes.

Future Directions

Future research on 3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one should focus on its potential therapeutic applications in the treatment of anxiety and depression. Studies should also investigate the long-term effects of 3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one on the central nervous system and its potential for abuse. Additionally, the development of new analogs of 3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one with improved pharmacokinetic properties should be explored.

Synthesis Methods

The synthesis of 3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one involves the condensation of 4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one with 3-methylbutanone in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders. Research has shown that 3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one has anxiolytic and antidepressant properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-4-12(16)14-6-5-7-15(9-8-14)13(17)10-11(2)3/h4,11H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHCOVYKYJECMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-prop-2-enoyl-1,4-diazepan-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.